

# 9-Undecynoic Acid: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: 9-Undecynoic acid

Cat. No.: B126792

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## Abstract

**9-Undecynoic acid** is a terminal alkyne-containing fatty acid. This document provides an in-depth overview of its chemical and physical properties, methods of synthesis, and current and potential applications in research and drug development. Particular focus is given to its role as a molecular probe and its potential as a precursor for synthesizing biologically active molecules. This guide consolidates key data, outlines experimental protocols, and visualizes a relevant biological pathway to serve as a comprehensive resource.

## Core Properties of 9-Undecynoic Acid

**9-Undecynoic acid**, with the molecular formula  $C_{11}H_{18}O_2$ , is a carboxylic acid containing a terminal alkyne group.<sup>[1][2]</sup> This terminal triple bond is a key functional group that imparts unique reactivity, making it a valuable tool in bioorthogonal chemistry and a versatile building block in organic synthesis.

## Quantitative Data Summary

The fundamental physicochemical properties of **9-undecynoic acid** are summarized in the table below for quick reference.

Property	Value	Reference
Molecular Formula	C11H18O2	[1][2]
Molecular Weight	182.26 g/mol	[1][2]
CAS Number	22202-65-9	[1][2]
Appearance	Not explicitly stated, likely a solid or oil	
Solubility	Not explicitly stated, likely soluble in organic solvents	

## Synthesis and Experimental Protocols

The synthesis of **9-undecynoic acid** can be achieved through various organic chemistry methodologies. A common strategy involves the modification of a readily available precursor, such as 10-undecenoic acid.

### Synthesis of 10-Undecynoic Acid from 10-Undecenoic Acid

A representative protocol for a related compound, 10-undecynoic acid, involves the bromination of the terminal double bond of 10-undecenoic acid, followed by dehydrobromination to form the alkyne. This process can be adapted for similar syntheses.

#### Experimental Protocol:

- Bromination:** 10-undecenoic acid is dissolved in a suitable dry solvent (e.g., ether) and cooled to below 0°C. Bromine is added dropwise with constant stirring until the bromine color persists.
- Sodamide Preparation:** In a separate three-necked flask equipped with a stirrer and a cold finger condenser, liquid ammonia is introduced. A catalytic amount of ferric chloride is added, followed by metallic sodium to form sodamide.
- Dehydrobromination:** The dibrominated undecanoic acid, dissolved in an appropriate solvent, is added to the prepared sodamide in liquid ammonia. The reaction mixture is stirred for

several hours.

- **Workup:** After the reaction is complete, the ammonia is allowed to evaporate. The residue is dissolved in water and acidified with hydrochloric acid.
- **Extraction and Purification:** The product is extracted with an organic solvent (e.g., ether). The combined organic extracts are washed, dried, and the solvent is removed. The resulting crude product is then purified by fractional distillation and recrystallization to yield pure 10-undecynoic acid.

## Applications in Research and Drug Development

The unique structure of **9-undecynoic acid**, featuring both a terminal alkyne and a carboxylic acid, makes it a valuable molecule for a range of applications.

## Bioorthogonal Chemistry and Molecular Probes

The terminal alkyne group can participate in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the specific labeling of biomolecules in complex biological systems. The carboxylic acid moiety can be used to attach the fatty acid to other molecules of interest.

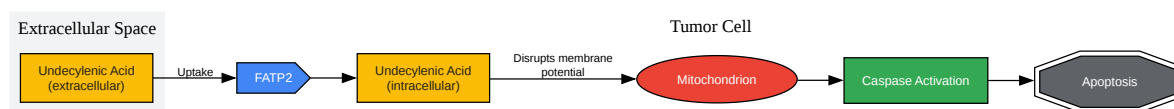
## Precursor for Bioactive Molecules

Fatty acids and their derivatives are known to possess a wide range of biological activities. The related compound, 10-undecenoic acid (undecylenic acid), is used as an antifungal agent. Recent research has also uncovered its pro-apoptotic antitumor activity. A novel formulation of undecylenic acid with L-Arginine, known as GS-1, has been shown to induce concentration-dependent tumor cell death.

The mechanism of this antitumor activity involves the uptake of the fatty acid by Fatty Acid Transport Protein 2 (FATP2), leading to a reduction in the mitochondrial membrane potential and subsequent caspase-dependent apoptosis.

## Signaling Pathway of Undecylenic Acid-Induced Apoptosis

The following diagram illustrates the key steps in the pro-apoptotic signaling pathway induced by undecylenic acid in tumor cells.



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## References

- 1. 9-Undecenoic acid | C<sub>11</sub>H<sub>20</sub>O<sub>2</sub> | CID 517344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 9-Undecynoic acid | C<sub>11</sub>H<sub>18</sub>O<sub>2</sub> | CID 1747486 - PubChem [pubchem.ncbi.nlm.nih.gov]
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